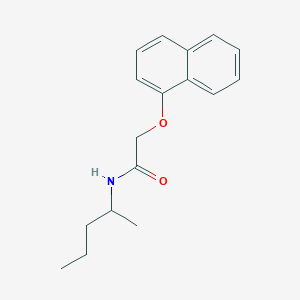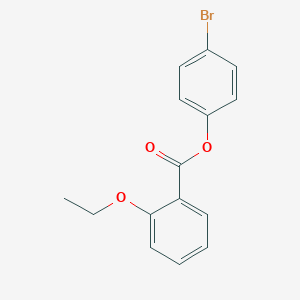
N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Paracetamol is a non-opioid drug that is used to relieve mild to moderate pain and reduce fever.
作用机制
The exact mechanism of action of paracetamol is not fully understood. However, it is believed that paracetamol works by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Paracetamol is also thought to act on the central nervous system to reduce the perception of pain.
Biochemical and Physiological Effects:
Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours after ingestion. Paracetamol is metabolized in the liver by conjugation with glucuronic acid and sulfate. The metabolites are excreted in the urine. Paracetamol is generally well-tolerated and has a low incidence of side effects. However, high doses of paracetamol can cause liver damage and toxicity.
实验室实验的优点和局限性
Paracetamol is a widely used drug that has been extensively studied for its pharmacological properties. It is a relatively safe drug that is well-tolerated by most individuals. Paracetamol is also readily available and inexpensive, making it a popular choice for laboratory experiments. However, the use of paracetamol in laboratory experiments is limited by its specificity. Paracetamol is primarily used as an analgesic and antipyretic drug and may not be suitable for experiments that require a more specific pharmacological effect.
未来方向
There are several areas of research that could be explored in the future regarding paracetamol. One area of interest is the potential use of paracetamol in the treatment of cancer. Paracetamol has been shown to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of cancer-related pain and inflammation. Additionally, paracetamol has been shown to have a potential role in the prevention of cancer by inhibiting the production of prostaglandins, which are involved in the development of cancer.
Another area of interest is the potential use of paracetamol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Paracetamol has been shown to have neuroprotective properties and could be beneficial in the treatment of these diseases.
Conclusion:
Paracetamol is a widely used analgesic and antipyretic drug that has been extensively studied for its pharmacological properties. It is a relatively safe drug that is well-tolerated by most individuals. Paracetamol has been investigated for its potential use in other applications, such as the treatment of cancer and neurodegenerative diseases. Future research could explore these areas further and provide new insights into the potential uses of paracetamol.
合成方法
Paracetamol is synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction results in the formation of paracetamol and acetic acid as a byproduct. The synthesis of paracetamol is a well-established process that has been optimized for industrial production.
科学研究应用
Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever in humans. However, paracetamol has also been studied for its potential use in other applications. For example, paracetamol has been investigated for its neuroprotective effects in the treatment of traumatic brain injury and stroke. Additionally, paracetamol has been studied for its potential use in the treatment of cancer and as an anti-inflammatory agent.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
N-(2-hydroxy-4-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-8-13(14(17)9-11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
InChI 键 |
QNYXUFBZVOHAPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)O |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




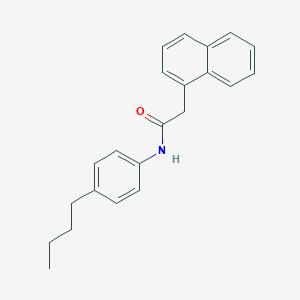
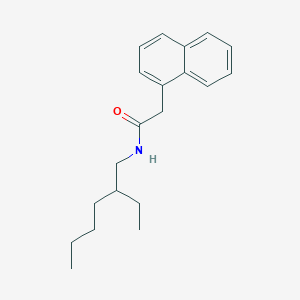
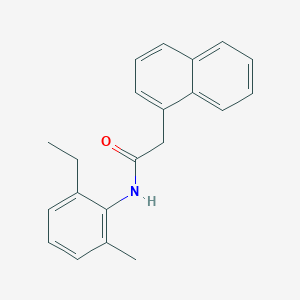
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
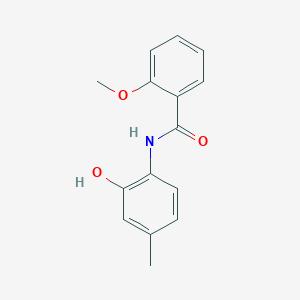

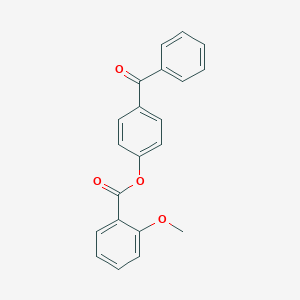
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

